5-(4-Fluorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-(4-Fluorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes a 4-fluorophenyl group at position 5, a methoxy group at position 7, and a phenyl group at position 2. The benzoxazine ring system contributes to its conformational rigidity, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C23H19FN2O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H19FN2O2/c1-27-21-9-5-8-18-20-14-19(15-6-3-2-4-7-15)25-26(20)23(28-22(18)21)16-10-12-17(24)13-11-16/h2-13,20,23H,14H2,1H3 |
InChI Key |
DKBPNDJWRAYOEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(4-fluorophenyl)hydrazine with 2-phenyl-3-methoxybenzaldehyde can lead to the formation of the desired benzoxazine ring structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-Fluorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials, such as high-performance resins and coatings
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Modifications
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Electron-withdrawing vs.
- Halogen Effects : Bromination at position 9 () increases molecular weight and may influence reactivity or target interactions through halogen bonding .
- Conformational Flexibility : The spirocyclohexane derivative () introduces steric hindrance, likely reducing planarity and altering metabolic stability .
Cholinesterase Inhibition
- Benzoxazine vs. Benzoxazepine : Molecular docking studies () indicate that replacing a seven-membered benzoxazepine ring with a six-membered benzoxazine (as in the target compound) enhances affinity for BuChE (PDB 1P0I) due to reduced ring volume and improved steric compatibility .
- Pyrazolo-Benzoxazinone Derivatives: Analogs with a ketone group at position 5 (e.g., compound 6k in ) show cholinesterase inhibitory activity, suggesting that the target compound’s unmodified benzoxazine core may retain similar bioactivity .
Antifungal and Antimicrobial Activity
Physicochemical and Crystallographic Properties
Crystallographic Data
- Isostructural Compounds : describes isostructural compounds with triclinic (P 1) symmetry and two independent molecules per asymmetric unit. These analogs adopt planar conformations, except for a perpendicular fluorophenyl group, mirroring the target compound’s likely geometry .
- Melting Points : A related benzoic acid derivative () exhibits a high melting point (477 K), suggesting that the target compound’s methoxy and fluorophenyl groups may similarly enhance thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
